Cas no 476669-39-3 ((2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile)

(2Z)-2-4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile is a synthetic organic compound featuring a thiazole core substituted with a 2,4-dimethylphenyl group and a (Z)-configured acrylonitrile moiety bearing a 4-hydroxyphenyl substituent. This structure imparts potential utility in pharmaceutical and agrochemical research, particularly as an intermediate or bioactive scaffold. The presence of the hydroxyphenyl group enhances polarity, while the thiazole and acrylonitrile functionalities may contribute to electronic delocalization and reactivity. The compound’s defined stereochemistry (Z-configuration) ensures consistent molecular interactions, making it valuable for structure-activity relationship studies. Its synthesis and derivatization potential further underscore its relevance in medicinal chemistry and material science applications.
(2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile structure
476669-39-3 structure
Product name:(2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile
CAS No:476669-39-3
MF:C20H16N2OS
MW:332.418843269348
CID:6558775

(2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile
    • (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
    • 2-Thiazoleacetonitrile, 4-(2,4-dimethylphenyl)-α-[(4-hydroxyphenyl)methylene]-
    • Inchi: 1S/C20H16N2OS/c1-13-3-8-18(14(2)9-13)19-12-24-20(22-19)16(11-21)10-15-4-6-17(23)7-5-15/h3-10,12,23H,1-2H3/b16-10-
    • InChI Key: ZLZVWXNTXUEWFY-YBEGLDIGSA-N
    • SMILES: C(#N)/C(/C1=NC(C2=CC=C(C)C=C2C)=CS1)=C/C1=CC=C(O)C=C1

Experimental Properties

  • Density: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 530.7±60.0 °C(Predicted)
  • pka: 9.06±0.30(Predicted)

(2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0760-0184-4mg
(2Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-39-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0760-0184-75mg
(2Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-39-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0760-0184-2μmol
(2Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-39-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0760-0184-10mg
(2Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-39-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0760-0184-40mg
(2Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-39-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0760-0184-5μmol
(2Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-39-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-0184-2mg
(2Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-39-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0760-0184-30mg
(2Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-39-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0760-0184-50mg
(2Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-39-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0760-0184-5mg
(2Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-39-3 90%+
5mg
$69.0 2023-05-17

(2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile Related Literature

Additional information on (2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile

Chemical Profile of (2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile (CAS No. 476669-39-3)

The compound (2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile, identified by its CAS number 476669-39-3, represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, featuring a complex structure with a thiazole core and conjugated systems, has garnered attention for its potential applications in drug discovery and molecular recognition. The thiazole ring, a heterocyclic compound containing sulfur and nitrogen, is well-documented for its role in various bioactive molecules, while the presence of aromatic rings and functional groups such as hydroxyl and nitrile adds to its structural diversity and reactivity.

In recent years, the exploration of thiazole derivatives has been extensively studied due to their broad spectrum of biological activities. These derivatives have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The specific arrangement of substituents in (2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile contributes to its unique chemical properties, which may be exploited for designing novel pharmacophores. The conjugated system formed by the prop-2-enenitrile moiety and the aromatic rings enhances its ability to interact with biological targets through π-stacking and hydrophobic effects.

The molecular structure of this compound also suggests potential for photochemical applications. The presence of a nitrile group and conjugated double bonds makes it a candidate for studies involving photophysical properties, such as fluorescence or phosphorescence. These properties are increasingly relevant in fields like bioimaging and optoelectronics, where precise control over light-matter interactions is crucial. Recent research has demonstrated that thiazole-based compounds can exhibit tunable emission characteristics when modified with appropriate functional groups, making them valuable candidates for developing new materials.

Furthermore, the hydroxyl group at the para position of the phenyl ring in (2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile introduces opportunities for further functionalization. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can be critical for binding affinity in drug-receptor interactions. This feature may enable the compound to be modified into more potent derivatives with enhanced biological activity. The 2,4-dimethylphenyl substituent on the thiazole ring also adds steric bulk and electronic modulation capabilities, which can influence the compound's solubility and metabolic stability.

In the context of drug discovery, the synthesis of analogs based on this scaffold is an active area of research. Computational methods such as molecular docking have been employed to predict binding modes of thiazole derivatives with target proteins. These studies often focus on identifying key interactions that contribute to binding affinity and selectivity. For instance, the ability of the thiazole ring to form hydrogen bonds with polar residues in protein active sites has been well-documented. By systematically modifying substituents like hydroxyl and nitrile groups, researchers aim to optimize these interactions for better therapeutic outcomes.

The nitrile group in particular has been studied for its potential to enhance drug bioavailability through prodrug strategies. Nitriles can be hydrolyzed in vivo to carboxylic acids under physiological conditions, releasing active pharmacophores. This transformation can be exploited to improve solubility or target specific tissues where nitrile hydrolysis occurs preferentially. Such prodrug designs are particularly relevant for developing treatments that require controlled release or targeted delivery.

Another exciting aspect of this compound is its potential application in material science. Thiazole derivatives have been explored as building blocks for organic semiconductors due to their ability to form stable π-conjugated systems. These materials are essential for electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of multiple aromatic rings and conjugated double bonds in (2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile makes it a promising candidate for such applications. Research into optimizing electronic properties through structural modifications continues to advance the field.

Environmental considerations also play a role in the development of new chemical entities like this one. Efforts are underway to design molecules that are biodegradable or have minimal environmental impact upon disposal. The biodegradability of thiazole derivatives can be influenced by their functional groups; for example, incorporating hydroxyl groups may enhance water solubility and promote microbial degradation pathways. Such green chemistry approaches are increasingly important as industries strive to reduce their ecological footprint.

In conclusion, (CAS No.476669-39-3)(2Z)-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile represents a versatile molecule with significant potential across multiple disciplines including pharmaceuticals and materials science. Its unique structural features offer opportunities for further exploration through synthetic chemistry and computational modeling. As research continues to uncover new applications for this class of compounds, it is likely that derivatives will emerge as valuable tools in addressing both medical challenges and technological innovations.

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